molecular formula C15H22N2O5 B4000716 1-[2-(2-Methylphenoxy)ethyl]piperazine;oxalic acid

1-[2-(2-Methylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4000716
M. Wt: 310.35 g/mol
InChI Key: OSXPFEPCOCXPME-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenoxy)ethyl]piperazine;oxalic acid is a chemical compound that combines the structural features of piperazine and phenoxy groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C13H20N2O, and it has a molecular weight of 220.31 g/mol .

Scientific Research Applications

1-[2-(2-Methylphenoxy)ethyl]piperazine has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like potassium carbonate .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

1-[2-(2-Methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For example, in the context of neurological disorders, the compound may interact with serotonin or dopamine receptors, influencing neurotransmitter levels and signaling pathways .

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.C2H2O4/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15;3-1(4)2(5)6/h2-5,14H,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXPFEPCOCXPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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